molecular formula C14H12FNO B14188660 (4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide CAS No. 922142-71-0

(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide

Katalognummer: B14188660
CAS-Nummer: 922142-71-0
Molekulargewicht: 229.25 g/mol
InChI-Schlüssel: GPXPKCHITDUHIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide is an organic compound characterized by the presence of fluorine and methyl groups attached to phenyl rings, along with an imine and N-oxide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide typically involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde to form the corresponding imine. This imine is then oxidized to the N-oxide using an appropriate oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide can undergo various chemical reactions, including:

    Oxidation: The imine group can be further oxidized to form other functional groups.

    Reduction: The N-oxide group can be reduced back to the imine.

    Substitution: The fluorine and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the imine to the N-oxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the N-oxide group.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the N-oxide to the imine.

Wissenschaftliche Forschungsanwendungen

(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine and methyl groups can influence the compound’s binding affinity and specificity, while the N-oxide group may participate in redox reactions that modulate biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methyl groups, along with the N-oxide functionality, differentiates it from other similar compounds and may result in unique reactivity and applications.

Eigenschaften

CAS-Nummer

922142-71-0

Molekularformel

C14H12FNO

Molekulargewicht

229.25 g/mol

IUPAC-Name

1-(4-fluorophenyl)-N-(4-methylphenyl)methanimine oxide

InChI

InChI=1S/C14H12FNO/c1-11-2-8-14(9-3-11)16(17)10-12-4-6-13(15)7-5-12/h2-10H,1H3

InChI-Schlüssel

GPXPKCHITDUHIG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)F)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.